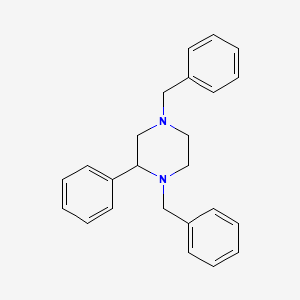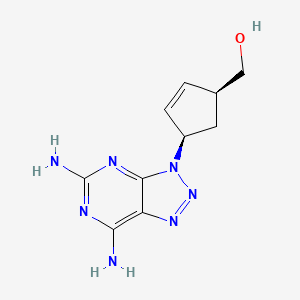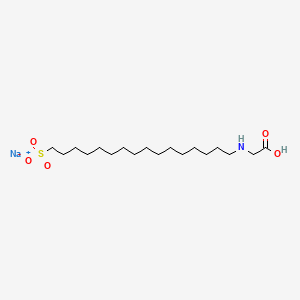
Sodium N-(16-sulfohexadecyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(16-sulfohexadecyl)glycine is a chemical compound with the molecular formula C18H36NO5S.Na. It is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in surfactants and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(16-sulfohexadecyl)glycine typically involves the reaction of glycine with a sulfonated hexadecyl compound. The process includes:
Sulfonation: Hexadecyl alcohol is sulfonated using sulfur trioxide or chlorosulfonic acid to produce hexadecyl sulfonic acid.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Sodium N-(16-sulfohexadecyl)glycine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonic groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium N-(16-sulfohexadecyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of Sodium N-(16-sulfohexadecyl)glycine is primarily based on its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with cell membranes, enhancing the permeability and uptake of various substances .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain.
Sodium lauryl ether sulfate: Similar in function but with an ether linkage in the alkyl chain.
Sodium stearate: A soap with a longer alkyl chain but lacks the sulfonic group.
Uniqueness: Sodium N-(16-sulfohexadecyl)glycine is unique due to its specific combination of a long alkyl chain and a sulfonic group, which provides superior surfactant properties compared to other similar compounds. Its ability to form stable micelles and reduce surface tension more effectively makes it highly valuable in various applications .
Properties
CAS No. |
1135336-00-3 |
|---|---|
Molecular Formula |
C18H36NNaO5S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
sodium;16-(carboxymethylamino)hexadecane-1-sulfonate |
InChI |
InChI=1S/C18H37NO5S.Na/c20-18(21)17-19-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-25(22,23)24;/h19H,1-17H2,(H,20,21)(H,22,23,24);/q;+1/p-1 |
InChI Key |
SQSCENXULLZZRN-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCCCCCCS(=O)(=O)[O-])CCCCCCCNCC(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


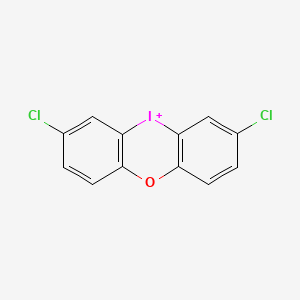
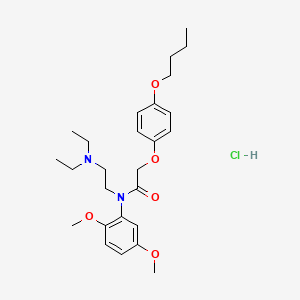
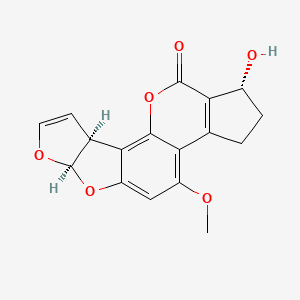


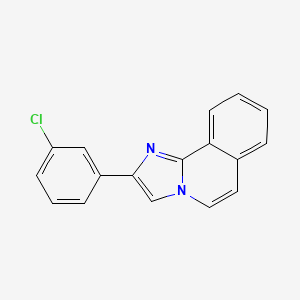
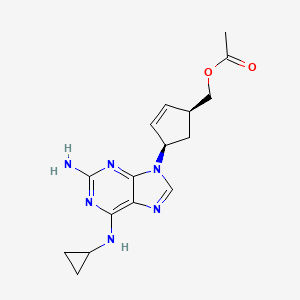
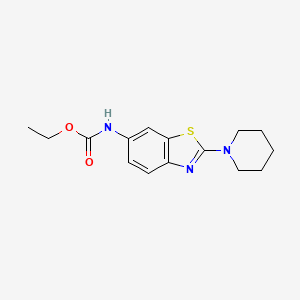
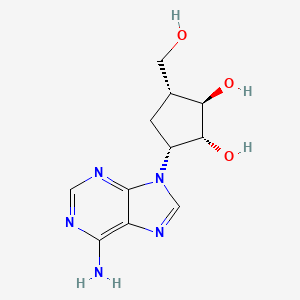
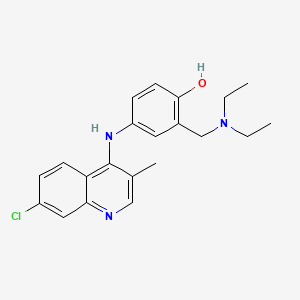
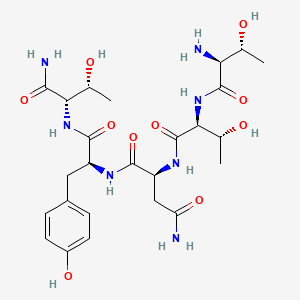
![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
